molecular formula C65H87GaN14O19S2 B10785851 Dotatate gallium Ga-68 CAS No. 1027785-90-5

Dotatate gallium Ga-68

Cat. No.: B10785851
CAS No.: 1027785-90-5
M. Wt: 1500.5 g/mol
InChI Key: XBJPSVQFCQFGDC-WSCOIBMGSA-K
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Description

Dotatate gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a somatostatin receptor analog radiolabeled with gallium-68, a positron-emitting radioisotope. This compound has a high affinity for somatostatin receptors, which are often overexpressed in neuroendocrine tumors, making it an ideal candidate for imaging these types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dotatate gallium Ga-68 is synthesized by radiolabeling the somatostatin analog, DOTA-octreotate, with gallium-68. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules that streamline the radiolabeling process. These modules ensure consistent quality and safety of the radiopharmaceutical. The use of cassette-based automated systems allows for efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions

Dotatate gallium Ga-68 primarily undergoes complexation reactions where the gallium-68 ion forms a stable complex with the DOTA-octreotate ligand. This complexation is facilitated by the chelating properties of the DOTA moiety.

Common Reagents and Conditions

Major Products

The major product of the radiolabeling reaction is the this compound complex, which is used for PET imaging. Any unreacted gallium-68 or DOTA-octreotate is typically removed during the purification process .

Scientific Research Applications

Dotatate gallium Ga-68 has a wide range of applications in scientific research, particularly in the fields of medicine and biology:

Mechanism of Action

Dotatate gallium Ga-68 exerts its effects by binding to somatostatin receptors, particularly subtype 2, which are overexpressed in many neuroendocrine tumors. The gallium-68 isotope acts as a positron emitter, allowing for the detection of tumor sites during PET imaging. The binding of this compound to the somatostatin receptors enables the visualization of tumors due to the emitted positrons, which are detected by the PET scanner .

Properties

Key on ui mechanism of action

The somatostatin receptor-based imaging is the preferred choice in the diagnostic and management of neuroendocrine tumors. The basis for the mechanism of dotatate gallium 68 is the binding of a ligand analog that is radiolabeled, in this case thye preferred binding site is the receptors of the subtype 2. The malignant cells are reported to overexpress the somatostatin subtype 2 receptor. Dotatate gallium 68 is a β+ emiting radionuclide with an emission yield that can be detected by the positron emission tomography and thus the seletive binding to the overexpressed somatostatin receptor will be detected.

CAS No.

1027785-90-5

Molecular Formula

C65H87GaN14O19S2

Molecular Weight

1500.5 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+)

InChI

InChI=1S/C65H90N14O19S2.Ga/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1-2

InChI Key

XBJPSVQFCQFGDC-WSCOIBMGSA-K

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[68Ga+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Ga+3]

solubility

At pH above 7 can be soluble

Origin of Product

United States

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